![molecular formula C9H12N2O2 B581522 2-Amino-5-ethoxybenzamide CAS No. 1250898-29-3](/img/structure/B581522.png)
2-Amino-5-ethoxybenzamide
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Overview
Description
2-Amino-5-ethoxybenzamide is a chemical compound with the empirical formula C9H12N2O2 and a molecular weight of 180.20 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-ethoxybenzamide can be represented by the SMILES stringCCOC1=CC(C(N)=O)=C(C=C1)N
. The InChI representation is 1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
. Physical And Chemical Properties Analysis
2-Amino-5-ethoxybenzamide is a solid substance . It has a molecular weight of 180.21 . The compound’s InChI code is1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
.
Scientific Research Applications
Co-crystal Solvate Formation
2-Ethoxybenzamide (ethenzamide) has been studied for its ability to form co-crystal solvates with other compounds, such as gentisic acid and acetic acid. This assembly is held together by N—H⋯O and O—H⋯O hydrogen bonds, forming a molecular assembly with strong and less strong hydrogen bonds. The crystal packing features various interactions, including C—H⋯O and π–π stacking interactions, which could be of interest in the development of new pharmaceutical formulations (Aitipamula, Chow, & Tan, 2010).
Molecular Packing and Hydrogen Bonding
Another study focused on the molecular packing and hydrogen bonding of 2-ethoxybenzamide. The amide substituents are linked into centrosymmetric dimers through hydrogen bonds, leading to ribbon-like packing motifs. This structure is characterized by a T-shaped herringbone pattern, indicating its potential use in material science and molecular engineering (Pagola & Stephens, 2009).
Melanin Synthesis Stimulation
Research has shown that 2-ethoxybenzamide significantly enhances melanin synthesis in B16F1 melanoma cells and induces melanosome formation. This effect is mediated through the CREB signaling pathway, suggesting potential applications in dermatology and cosmetic science for pigmentation modulation (Sato, Ando, Kobayashi, & Nishio, 2016).
Gastroprokinetic Agent Evaluation
The metabolic derivatives of mosapride, including those related to 2-ethoxybenzamide, have been synthesized and evaluated for their gastroprokinetic properties. One study found significant in vivo pharmacological activities, suggesting potential therapeutic applications for gastrointestinal motility disorders (Yao, Li, Song, He, Liu, Zhao, & Wang, 2019).
Synthetic Chemistry and Material Science
2-Amino-5-ethoxybenzamide and its derivatives have been explored in synthetic chemistry and material science. For example, its use in the regioselective synthesis of 5-aminopyrazoles from reactions with activated nitriles showcases its versatility in creating novel organic compounds with potential applications in drug development and materials science (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).
Safety and Hazards
properties
IUPAC Name |
2-amino-5-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHPVCPFBUZRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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